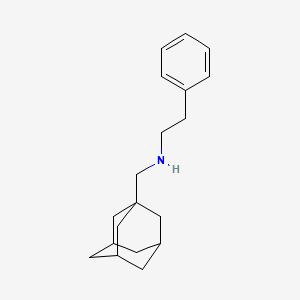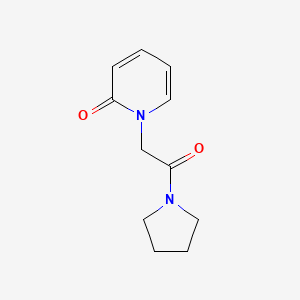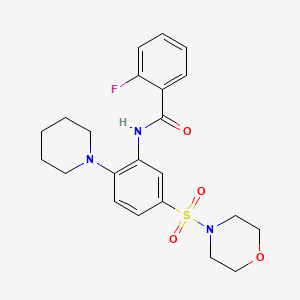![molecular formula C16H19N3O B7499628 [4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone or MIM-Pyr-MK is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrrolidinyl benzamides and has been found to have promising results in various studies.
Wirkmechanismus
MIM-Pyr-MK acts as a positive allosteric modulator of mGluR5, which increases the receptor's activity. This leads to increased neurotransmitter release and improved synaptic plasticity, which can improve cognitive function. MIM-Pyr-MK has also been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects
MIM-Pyr-MK has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. It has also been found to have potential therapeutic effects in various neurological disorders, including schizophrenia, anxiety, and depression. MIM-Pyr-MK has been shown to improve synaptic plasticity and increase neurotransmitter release, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
MIM-Pyr-MK has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in high yields. However, MIM-Pyr-MK has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on MIM-Pyr-MK. One direction is to investigate its potential therapeutic effects in various neurological disorders, including schizophrenia, anxiety, and depression. Another direction is to study its mechanism of action in more detail, including its effects on the ERK signaling pathway. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to improved therapeutic options for these disorders.
Synthesemethoden
The synthesis method of MIM-Pyr-MK involves the reaction of 4-(chloromethyl)phenylpyrrolidin-1-ylmethanone with 2-methylimidazole in the presence of a base. This reaction results in the formation of MIM-Pyr-MK in high yields. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MIM-Pyr-MK has been studied for its potential pharmacological properties, including its ability to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders, including schizophrenia, anxiety, and depression. MIM-Pyr-MK has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Eigenschaften
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-17-8-11-19(13)12-14-4-6-15(7-5-14)16(20)18-9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMFBFBCMRFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)


![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)


